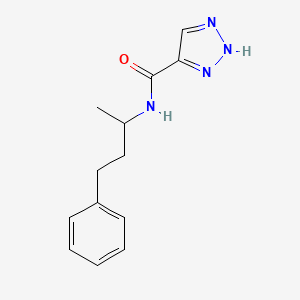
N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide, also known as PBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBTA is a member of the triazole family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide, also known as N-(4-phenylbutan-2-yl)-2H-triazole-4-carboxamide:
Antiviral Agents
This compound has shown potential as an antiviral agent. Research has indicated its ability to inhibit the replication of certain viruses, including influenza. The compound’s structure allows it to interact with viral proteins, potentially blocking their function and preventing the virus from replicating . This makes it a promising candidate for developing new antiviral drugs.
Anticancer Research
In the field of oncology, N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide has been studied for its anticancer properties. It has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment. Its unique structure allows it to target specific pathways involved in cancer cell survival .
Anti-inflammatory Applications
This compound has also been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation. By reducing inflammation, it has potential applications in treating various inflammatory diseases, such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has shown that N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and other harmful factors. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antibacterial Properties
The compound has been studied for its antibacterial properties. It has shown effectiveness against a range of bacterial strains, including those that are resistant to conventional antibiotics. This suggests it could be developed into new antibacterial agents to combat antibiotic-resistant infections .
Antifungal Applications
In addition to its antibacterial properties, N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide has shown antifungal activity. It can inhibit the growth of various fungal species, making it a potential treatment for fungal infections .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit certain enzymes. Enzyme inhibitors are valuable in research and medicine because they can regulate biochemical pathways. For example, inhibiting specific enzymes can help control diseases like diabetes and hypertension .
Drug Delivery Systems
Finally, N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide has potential applications in drug delivery systems. Its chemical properties allow it to be used as a carrier for delivering drugs to specific targets in the body. This can enhance the efficacy and reduce the side effects of therapeutic agents .
Propriétés
IUPAC Name |
N-(4-phenylbutan-2-yl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10(7-8-11-5-3-2-4-6-11)15-13(18)12-9-14-17-16-12/h2-6,9-10H,7-8H2,1H3,(H,15,18)(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYBQSASYIJLPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=NNN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

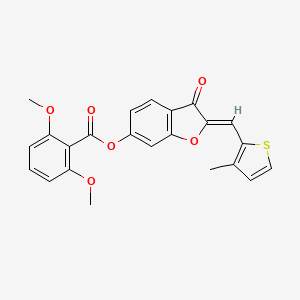
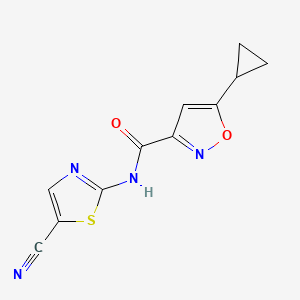
![(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2414540.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)
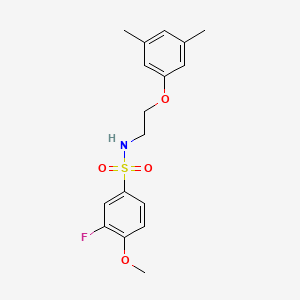
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)
![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)
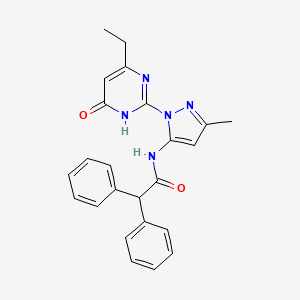
![7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B2414550.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)
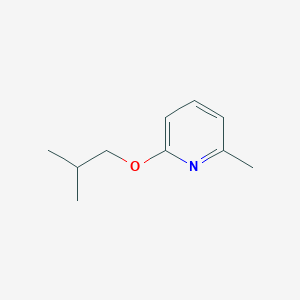
![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)
